1-(1-naphthylmethyl)-1H-indole-2,3-dione
Overview
Description
1-(1-Naphthylmethyl)-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a naphthylmethyl group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-naphthylmethyl)-1H-indole-2,3-dione typically involves the condensation of 1-naphthylmethylamine with isatin (indole-2,3-dione) under acidic or basic conditions. The reaction can be carried out in various solvents such as ethanol, methanol, or acetic acid, with the choice of solvent affecting the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(1-Naphthylmethyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(1-naphthylmethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit efflux pumps in bacteria, leading to increased susceptibility to antibiotics .
Comparison with Similar Compounds
1-(1-Naphthylmethyl)piperazine: Known for its efflux pump inhibitory activity.
Naphthoylindoles: A class of compounds with similar structural features and biological activities.
Uniqueness: 1-(1-Naphthylmethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike other naphthylmethyl derivatives, this compound exhibits a unique combination of reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)20(19(18)22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHKGMPFIUHFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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